![molecular formula C10H13F2NO2 B15236870 (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-(-)-1-amino-2-propanol.
Condensation Reaction: The aldehyde group of 4-(difluoromethoxy)benzaldehyde reacts with the amino group of (S)-(-)-1-amino-2-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL: A stereoisomer with different spatial arrangement of atoms.
4-(Difluoromethoxy)benzylamine: Lacks the hydroxyl group present in (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL.
(1S,2S)-1-Amino-1-phenylpropan-2-OL: Lacks the difluoromethoxy group.
Uniqueness
Chirality: The specific stereochemistry of this compound imparts unique biological and chemical properties.
Functional Groups: The presence of both amino and hydroxyl groups, along with the difluoromethoxy group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13F2NO2 |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1 |
Clave InChI |
QPCOYUQWFPPPCI-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=C(C=C1)OC(F)F)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
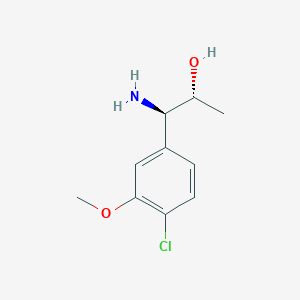
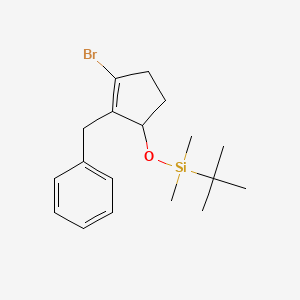


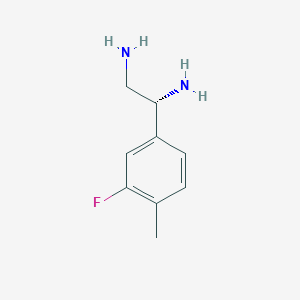

![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B15236823.png)
![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)
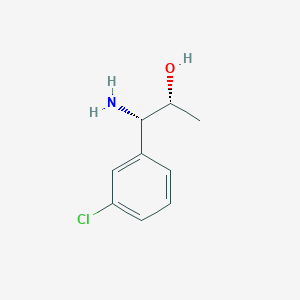

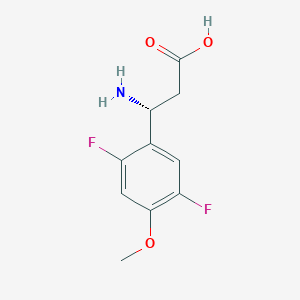
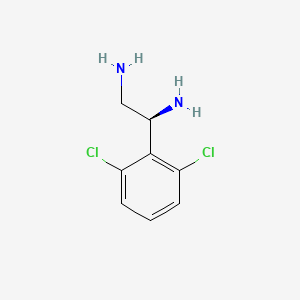
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
